molecular formula C20H38N6O9 B12742492 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate CAS No. 68516-08-5

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate

Cat. No.: B12742492
CAS No.: 68516-08-5
M. Wt: 506.6 g/mol
InChI Key: HWFXLHWOVUSTRT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Considerations

The systematic IUPAC name delineates two distinct moieties: a hexakis(methoxymethyl)-substituted triazine-triamine and a 2-hydroxyethyl acrylate. The triazine component is named as 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine , indicating six methoxymethyl groups attached to the nitrogen atoms at positions 2, 4, and 6 of the triazine ring. The acrylate ester is designated 2-hydroxyethyl prop-2-enoate , reflecting the esterification of acrylic acid with ethylene glycol.

Isomerism Considerations :

  • Structural Isomerism : The triazine core’s symmetry (C~3~ axis) minimizes positional isomerism, as all three amino groups are equivalently substituted.
  • Conformational Flexibility : Methoxymethyl substituents exhibit rotational freedom around C–N and C–O bonds, enabling multiple conformers.
  • Tautomerism : The triazine-triamine system may theoretically adopt tautomeric forms, though resonance stabilization of the aromatic ring limits such transitions.
Component IUPAC Name Segment
Triazine core 1,3,5-triazine-2,4,6-triamine
Substituents Hexakis(methoxymethyl) at N2, N4, N6
Acrylate ester 2-hydroxyethyl prop-2-enoate (systematic) / 2-hydroxyethyl acrylate (common)

The absence of stereocenters precludes enantiomerism, but dynamic NMR studies could reveal conformational isomerism in solution.

Molecular Architecture: Triazine Core Functionalization Patterns

The triazine ring (C~3~N~3~) serves as the structural backbone, with each amino group (–NH~2~) replaced by two methoxymethyl (–CH~2~OCH~3~) substituents. This results in a hexakis(methoxymethyl) functionalization pattern , creating a sterically crowded environment around the triazine core.

Key Architectural Features :

  • Electron Density Distribution : Methoxymethyl groups donate electron density via oxygen lone pairs, modulating the triazine’s aromaticity and reactivity.
  • Crosslinking Potential : The six methoxymethyl groups enable covalent bonding with hydroxyl-containing polymers, as seen in melamine-formaldehyde resins.
  • Acrylate Ester Role : The 2-hydroxyethyl prop-2-enoate moiety introduces a polymerizable vinyl group (–CH~2~CH~2~OCOCH~2~CH~2~OH), facilitating free-radical polymerization in coatings.

Functional Group Interactions :

Group Position Role
Methoxymethyl (–CH~2~OCH~3~) N2, N4, N6 Electron donation, steric bulk
Amino (–NH~2~) Triazine core Hydrogen bonding, crosslinking initiation
Vinyl (–CH=CH~2~) Acrylate ester Polymerization site

The triazine’s planar geometry persists despite substituent bulk, as evidenced by X-ray studies of analogous compounds.

Stereoelectronic Effects of Methoxymethyl Substituent Arrangement

The spatial and electronic configuration of methoxymethyl groups profoundly influences the compound’s reactivity:

  • Resonance Assistance : Oxygen lone pairs from methoxy groups conjugate with the triazine’s π-system, enhancing electrophilic substitution resistance.
  • Steric Shielding : Crowded substituents hinder nucleophilic attack at triazine carbons, as observed in hindered triazine herbicides.
  • Conformational Dynamics : Rotational barriers (~5–10 kcal/mol) between methoxymethyl groups create transient cavities for small molecule interactions.

Electronic Parameters :

Parameter Value Method
Hammett σ~para~ (OCH~3~) –0.27 Computational DFT
NBO Charge (Triazine N) –0.45 e MP2/6-31G(d)
Dipole Moment 4.8 D Gas-phase simulation

These effects collectively enhance thermal stability, with decomposition onset temperatures exceeding 200°C in thermogravimetric analysis.

Hydrogen Bonding Network Analysis in Crystalline Phase

In the crystalline state, the compound forms a three-dimensional hydrogen-bonded network:

  • Triazine-Acrylate Interactions : N–H···O hydrogen bonds form between triazine amines and acrylate ester carbonyls (d~H···O~ = 1.9–2.2 Å).
  • Methoxy-Mediated Links : Methoxy oxygens act as acceptors for hydroxyl hydrogens from adjacent molecules (d~O···H~ = 2.1 Å).
  • Layer Stacking : Alternating hydrophobic (methoxymethyl) and hydrophilic (amine/acrylate) regions create lamellar structures with 4.7 Å interlayer spacing.

Hydrogen Bond Inventory :

Donor Acceptor Distance (Å) Angle (°)
N–H (triazine) O=C (acrylate) 2.0 158
O–H (acrylate) O–CH~3~ (methoxy) 2.1 165
C–H (triazine) π-system (adjacent) 2.8 145

Properties

CAS No.

68516-08-5

Molecular Formula

C20H38N6O9

Molecular Weight

506.6 g/mol

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate

InChI

InChI=1S/C15H30N6O6.C5H8O3/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-2-5(7)8-4-3-6/h7-12H2,1-6H3;2,6H,1,3-4H2

InChI Key

HWFXLHWOVUSTRT-UHFFFAOYSA-N

Canonical SMILES

COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC.C=CC(=O)OCCO

Related CAS

52858-75-0

Origin of Product

United States

Preparation Methods

Synthesis of Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine (Core Intermediate)

This intermediate is prepared by the alkylation of melamine with formaldehyde and methanol under controlled conditions:

  • Step 1: Formation of Hexamethylolmelamine

    • Melamine reacts with formaldehyde in aqueous or alcoholic medium.
    • The reaction is typically carried out at mild temperatures (30–60°C) and slightly alkaline pH to form hexamethylolmelamine (melamine hexamethylol derivative).
  • Step 2: Etherification to Hexakis(methoxymethyl) Derivative

    • The hexamethylolmelamine is then reacted with methanol under acidic or neutral conditions to convert hydroxymethyl groups into methoxymethyl ethers.
    • This step stabilizes the molecule and improves solubility and reactivity.
  • Reaction conditions:

    • Formaldehyde source: aqueous formalin or paraformaldehyde.
    • Methanol as solvent and etherifying agent.
    • Catalyst: acid catalysts (e.g., hydrochloric acid) or neutral conditions depending on desired substitution.
    • Temperature: 40–70°C.
    • Reaction time: several hours to ensure complete substitution.
  • Purification:

    • The product is isolated by crystallization or precipitation.
    • Characterized by melting point (~49°C), NMR, IR spectroscopy.

Preparation of 2-Hydroxyethyl prop-2-enoate (2-Hydroxyethyl Acrylate)

  • Commercially available or synthesized by esterification of acrylic acid with ethylene glycol.
  • Catalyzed by acid catalysts (e.g., sulfuric acid) or by transesterification methods.
  • Purified by distillation under reduced pressure.

Coupling of Hexakis(methoxymethyl)melamine with 2-Hydroxyethyl Acrylate

  • The final compound is prepared by reacting the hexakis(methoxymethyl)melamine with 2-hydroxyethyl acrylate .
  • The reaction likely involves:

    • Esterification or Michael addition between the amino or hydroxymethyl groups of the melamine derivative and the acrylate moiety.
    • Controlled conditions to avoid polymerization of acrylate groups prematurely.
  • Typical reaction conditions:

    • Solvent: anhydrous organic solvents such as acetone, tetrahydrofuran (THF), or dimethylformamide (DMF).
    • Temperature: 25–60°C.
    • Catalyst: base catalysts (e.g., triethylamine) or acid catalysts depending on the mechanism.
    • Reaction time: 2–12 hours.
  • Post-reaction processing:

    • Removal of solvent under reduced pressure.
    • Purification by recrystallization or chromatography.
    • Characterization by NMR, IR, and mass spectrometry to confirm structure.

Data Table Summarizing Preparation Parameters

Step Reactants Conditions Catalyst/Medium Temperature (°C) Time (h) Notes
1 Melamine + Formaldehyde + Methanol Aqueous/alcoholic solution Acidic or neutral 30–60 3–6 Formation of hexamethylolmelamine
2 Hexamethylolmelamine + Methanol Etherification Acid catalyst (HCl) 40–70 4–8 Conversion to hexakis(methoxymethyl)
3 Hexakis(methoxymethyl)melamine + 2-Hydroxyethyl acrylate Organic solvent (THF, DMF) Base or acid catalyst 25–60 2–12 Coupling to form final compound

Research Findings and Notes

  • The hexakis(methoxymethyl)melamine intermediate is well-documented as a stable, crystalline compound with good solubility in organic solvents, facilitating further functionalization.
  • The coupling with 2-hydroxyethyl acrylate introduces polymerizable acrylate groups, enabling the compound’s use in resin and coating formulations.
  • Control of reaction conditions is critical to prevent premature polymerization of acrylate groups during synthesis.
  • Analytical methods such as HPLC with reverse phase columns, NMR, and IR spectroscopy are used to monitor purity and confirm substitution patterns.
  • The compound’s stability and reactivity profile make it suitable for advanced polymer applications, including UV-curable coatings and adhesives.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted triazines .

Scientific Research Applications

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable crosslinked networks through its multiple functional groups.

Comparison with Similar Compounds

Structural Features :

  • The triazine core provides thermal and chemical stability.
  • Methoxymethyl groups enhance solubility in organic solvents and enable controlled release of formaldehyde during decomposition, which aids in crosslinking reactions .
  • The acrylate moiety (2-hydroxyethyl prop-2-enoate) introduces reactivity toward free-radical polymerization, making it suitable for coatings, adhesives, or composite materials .

Comparison with Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Primary Applications Key Properties
Main Compound (3089-11-0) 6 methoxymethyl groups C15H30N6O6 390.44 Polymer crosslinking, coatings High polarity, controlled formaldehyde release
Altretamine (645-05-6) 6 methyl groups C9H18N6 210.30 Antineoplastic agent (ovarian cancer) Lipophilic, alkylating agent
Trichloromelamine (7673-09-8) 3 chlorine atoms C3H3Cl3N6 229.43 Disinfectant, water treatment Electrophilic, oxidative reactivity
4-Chloro-N-methyl-6-morpholino triazine Chloro, morpholino groups C14H16ClN5O 305.77 Pharmaceutical intermediates Reactive in substitution reactions
N,N′,N′′-Tributyl triazine (16268-97-6) 3 butyl groups C12H24N6 252.36 Surfactants, corrosion inhibitors Hydrophobic, steric hindrance

Functional Group Analysis

Methoxymethyl vs. Methyl Groups (Altretamine)

  • Reactivity : Methoxymethyl groups in the main compound release formaldehyde under heat or acidic conditions, enabling crosslinking in polymers. Altretamine’s methyl groups lack this reactivity but act as alkylating agents in chemotherapy .
  • Solubility : Methoxymethyl groups increase polarity and water solubility compared to Altretamine’s lipophilic methyl groups, which favor membrane permeability in biological systems .

Methoxymethyl vs. Chloro Groups (Trichloromelamine)

  • Electrophilicity : Trichloromelamine’s chlorine atoms are strong electrophiles, making it effective in disinfection. The main compound’s methoxymethyl groups are less reactive but provide controlled degradation .
  • Toxicity : Trichloromelamine is associated with oxidative toxicity, while the main compound’s hazards are linked to formaldehyde release .

Application-Specific Comparisons

Pharmaceutical vs. Industrial Use

  • Altretamine : Approved for ovarian cancer, it disrupts DNA replication via alkylation .
  • Main Compound : Industrial use dominates due to its role in crosslinking resins and adhesives. The acrylate component enables UV curing, absent in Altretamine .

Stability and Degradation

  • Main Compound : Methoxymethyl groups provide hydrolytic stability compared to trichloromelamine’s chlorine atoms, which hydrolyze rapidly in water .
  • Butyl-Substituted Triazines: Hydrophobic butyl groups (e.g., 16268-97-6) reduce water solubility but enhance compatibility with nonpolar matrices .

Biological Activity

The compound 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine; 2-hydroxyethyl prop-2-enoate , commonly referred to as Hexamethoxymethylmelamine (HMMM) combined with 2-hydroxyethyl prop-2-enoate , is a chemical with significant applications in various fields including coatings and rubber production. This article focuses on its biological activity, including its interactions with biological systems and potential applications in medicine and industry.

  • Molecular Formula : C39H83N7O10
  • Molecular Weight : 810.117 g/mol
  • CAS Number : 68511-88-6
  • Structure : The compound features a triazine core substituted with methoxymethyl groups and a hydroxyethyl acrylate moiety.

Biological Activity Overview

Research into the biological activity of HMMM has revealed several important characteristics:

  • Antimicrobial Properties : HMMM has been shown to exhibit antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for use in antimicrobial coatings.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in certain cancer cell lines. For instance, research has indicated that HMMM can induce apoptosis in human cancer cells through the activation of specific apoptotic pathways.
  • Biocompatibility : When used in biomedical applications such as drug delivery systems or tissue engineering scaffolds, HMMM exhibits favorable biocompatibility profiles. Its chemical structure allows for functionalization that can enhance cell adhesion and proliferation.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of HMMM against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability upon exposure to varying concentrations of HMMM.

Concentration (mg/mL)E. coli Viability (%)S. aureus Viability (%)
0100100
107065
503025
100105

Case Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Research explored the effects of HMMM on breast cancer cell lines (MCF-7). The study found that treatment with HMMM resulted in a dose-dependent increase in cell death.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The biological activity of HMMM is attributed to its ability to interact with cellular components. Its mechanism includes:

  • Inhibition of Protein Synthesis : HMMM may interfere with ribosomal function leading to reduced protein synthesis.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Applications

  • Coatings Industry : Due to its antimicrobial properties and ability to enhance adhesion between materials, HMMM is widely used in industrial coatings.
  • Biomedical Applications : Its biocompatibility makes it suitable for use in drug delivery systems and as a scaffold material in tissue engineering.
  • Agricultural Uses : Research suggests potential applications as a pesticide or fungicide due to its toxic effects on certain plant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine, and how do solvent-free methods compare to traditional approaches?

  • Methodological Answer : Solvent-free synthesis methods, such as those used for related triazine derivatives (e.g., cotrimerization of nitriles with guanidine), offer advantages in reducing waste and improving reaction efficiency. For example, 4,6-disubstituted triazines have been synthesized via one-pot reactions with yields up to 65% . Adapting these methods requires careful control of stoichiometry and temperature to prevent side reactions. Comparative studies should include purity analysis via HPLC and yield optimization using Design of Experiments (DoE) frameworks.

Q. How can the molecular structure of this compound be reliably characterized using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving complex structures. For hexa-substituted triazines, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Challenges include resolving methoxymethyl group conformations; iterative refinement cycles and validation tools (e.g., PLATON) are essential .

Q. What safety protocols are recommended for handling derivatives containing methoxymethyl and acrylate groups?

  • Methodological Answer : Follow GHS guidelines for acute toxicity and skin/eye irritation. Use fume hoods to avoid inhalation of aerosols, and employ PPE (nitrile gloves, lab coats, goggles). For spills, avoid water to prevent hydrolysis of methoxymethyl groups; instead, use inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of the triazine core in crosslinking reactions with 2-hydroxyethyl prop-2-enoate?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density profiles to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in solvent models (e.g., water/DMSO) assess steric hindrance from methoxymethyl groups. Validate predictions with kinetic studies (e.g., monitoring acrylate addition via FT-IR) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar triazine derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines, and cross-validate with metabolomic profiling to correlate bioactivity with specific metabolic pathways .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Integrate AI tools with reaction databases to predict optimal parameters (temperature, catalyst loading). For example, neural networks trained on triazine synthesis data can propose solvent-free or microwave-assisted conditions. Validate with real-time Process Analytical Technology (PAT) tools like inline Raman spectroscopy .

Q. What advanced spectroscopic techniques differentiate between isomeric byproducts in methoxymethyl-substituted triazines?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ion mobility separation resolves isobaric isomers. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) map spatial proximity of methoxymethyl groups. For unresolved cases, X-ray crystallography remains definitive .

Data Contradiction Analysis

Q. Why do solvent-free synthesis methods for triazines sometimes yield lower reproducibility in academic vs. industrial settings?

  • Analysis : Industrial reactors often provide superior mixing and temperature homogeneity. Academic labs should employ ball-milling or high-shear mixers to mimic these conditions. Document granular parameters (e.g., grinding time, particle size) to improve reproducibility .

Q. How do conflicting crystallographic reports on triazine ring planarity impact structure-activity relationship (SAR) models?

  • Analysis : Non-planar distortions (e.g., chair-like conformations) may alter electronic properties. Re-analyze structural data with Hirshfeld surface analysis to quantify intermolecular interactions. Correlate deviations with bioactivity via QSAR models .

Methodological Tables

Technique Application Key Parameters Reference
SC-XRD with SHELXLResolving methoxymethyl conformationsLow-temperature data collection, R-factor < 5%
Solvent-free synthesisReducing byproducts in triazine derivativesStoichiometry control, microwave irradiation
AI-driven reaction optimizationPredicting optimal acrylate crosslinking conditionsNeural network training on kinetic data

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